molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B166439 1,2-Dinitrobenzene CAS No. 528-29-0

1,2-Dinitrobenzene

Cat. No. B166439
CAS RN: 528-29-0
M. Wt: 168.11 g/mol
InChI Key: IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Description

1,2-Dinitrobenzene is one of three isomers of dinitrobenzene, with the formula C6H4(NO2)2 . The compound is a white or colorless solid that is soluble in organic solvents . It is prepared from 2-nitroaniline by diazotization and treatment with sodium nitrite in the presence of a copper catalyst .


Synthesis Analysis

1,2-Dinitrobenzene can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Other methods include displacement reactions with nitrite ions , and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular formula of 1,2-Dinitrobenzene is C6H4N2O4, and it has a molar mass of 168.1070 g/mol . The 3D structure of 1,2-Dinitrobenzene can be viewed using Java or Javascript .


Chemical Reactions Analysis

The electrochemistry of 1,2-dinitrobenzene is strongly affected by 1,3-diphenylurea . The kinetics of the aromatic nucleophilic substitution reactions of 1,2-dinitrobenzene with butylamine and piperidine were investigated as a function of the amine concentration and temperature .


Physical And Chemical Properties Analysis

1,2-Dinitrobenzene is a white or colorless solid that is soluble in organic solvents . It has a melting point of 118 °C and a boiling point of 318 °C . The density of 1,2-Dinitrobenzene is 1.565 g/cm3 .

Scientific Research Applications

1,2-Dinitrobenzene: A Comprehensive Analysis of Scientific Research Applications: 1,2-Dinitrobenzene is a chemical compound with the formula C6H4(NO2)2. It is one of three isomers of dinitrobenzene and has various applications in scientific research. Below are some unique applications of 1,2-Dinitrobenzene, each presented in a detailed section.

Electrochemical Studies

1,2-Dinitrobenzene has been used in electrochemical studies to investigate redox activities in the presence of antioxidants such as quercetin, morin, rutin, ascorbic acid, and β-carotene. These studies help understand the bimolecular rate constants, antioxidant activities, and diffusion coefficients .

Preparation of Other Compounds

This compound is used in the synthesis of other chemicals. It is prepared from 2-nitroaniline by diazotization and treatment with sodium nitrite in the presence of a copper catalyst . This process is fundamental in organic chemistry for creating various derivatives used in further research and applications.

Detection and Determination of Pyridine Compounds

Although not directly related to 1,2-dinitrobenzene, its isomer 1-chloro-2,4-dinitrobenzene is utilized as a reagent for detecting and determining pyridine compounds. This application could potentially be extrapolated to 1,2-dinitrobenzene given their chemical similarity .

Inhibitor of Human Thioredoxin Reductase

Similarly, 1-chloro-2,4-dinitrobenzene has been used as an irreversible inhibitor of human thioredoxin reductase. This enzyme plays a role in cell growth and survival, making this application relevant for cancer research and therapeutic development .

Gas Chromatography-Mass Spectrometry

1,2-Dinitrobenzene is present in urine and has been studied using gas chromatography-mass spectrometry-selected ion monitoring methods. This application is crucial for toxicological studies and understanding the metabolism of nitroaromatic compounds .

Chromogenic Sensing

Indole-based Schiff bases containing 1,3-dinitrobenzene have been used for chromogenic sensing of OH− anions. While this application specifically mentions 1,3-dinitrobenzene, it suggests potential sensing applications for 1,2-dinitrobenzene due to structural similarities .

Mechanism of Action

The enolate acts as a nucleophile which attacks the aromatic ring that is electron-deficient due to the presence of multiple electron-withdrawing nitro substituents .

Safety and Hazards

1,2-Dinitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause specific target organ toxicity upon repeated exposure .

properties

IUPAC Name

1,2-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H
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InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID4024066
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Molecular Weight

168.11 g/mol
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Physical Description

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid.
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Boiling Point

606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F
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Flash Point

302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c.
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Solubility

0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05%
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57
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Vapor Density

5.79 (AIR= 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Product Name

1,2-Dinitrobenzene

Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid.

CAS RN

528-29-0, 25154-54-5
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Melting Point

244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F
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Record name 1,2-DINITROBENZENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486
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Record name 1,2-DINITROBENZENE
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Record name o-Dinitrobenzene
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Synthesis routes and methods

Procedure details

In the manufacture of nitroaromatics, particularly dinitrotoluene, the aromatic compound is contacted under liquid phase conditions with the mixture of concentrated nitric acid and sulfuric acid. In the production of nitroaromatics and particularly dinitrated products either dinitrobenzene or dinitrotoluene, some by-product nitrophenolic material is produced. This nitrophenolic material usually is in the form of nitrocresols either dinitro or trinitrocresol and picric acid. It is this product which is removed from the crude reaction product from the nitration reactors without creating an environmentally unacceptable stream.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2-dinitrobenzene?

A1: 1,2-Dinitrobenzene has the molecular formula C6H4N2O4 and a molecular weight of 168.12 g/mol. []

Q2: What is known about the structure of 1,2-dinitrobenzene in its solid state?

A2: In the solid state, 1,2-dinitrobenzene crystallizes in the P21/c space group. Its unit cell dimensions are a = 7.945 Å, b = 12.975 Å, c = 7.421 Å, and β = 111.88°. [] The molecules are stacked along the [] axis, with the nitro groups deviating from the benzene ring plane by 41°. This non-planar configuration indicates weak conjugation between the nitro groups and the benzene ring. []

Q3: How does the presence of electron-donating or -withdrawing substituents at the 4-position affect the conformation of 1,2-dinitrobenzene?

A3: Electron-donating substituents at the 4-position enhance the conjugation of the 2-nitro group with the aromatic ring, pushing it closer to planarity. This forces the 1-nitro group to twist further out of the plane to minimize steric hindrance. This phenomenon, known as electronic buttressing, is observed in compounds like 5-dimethylamino-2-nitroanilines and 5-substituted methyl 2-nitrobenzoates. [] Conversely, electron-withdrawing groups at the 4-position reduce this effect, allowing for greater flexibility in the nitro group conformations.

Q4: Can 1,2-dinitrobenzene undergo electrochemical polymerization?

A4: Unlike some other ortho-disubstituted benzenes, 1,2-dinitrobenzene cannot be electrochemically polymerized under standard conditions. Theoretical calculations suggest this is due to the unfavorable electronic charge distribution at the potential polymerization sites (C4 and C5) and the mismatch in orbital symmetry between the HOMO and LUMO of these sites. []

Q5: How does 1,2-dinitrobenzene interact with glutathione (GSH)?

A5: 1,2-Dinitrobenzene is primarily metabolized through the replacement of a nitro group by glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). [] This pathway is particularly important for 1,2-dinitrobenzene compared to its isomers, 1,3- and 1,4-dinitrobenzene. []

Q6: Can 1,2-dinitrobenzene inhibit glutathione S-transferases (GSTs)?

A6: While 1,2-dinitrobenzene is a substrate for GSTs, its isomer, 1,3,5-trinitrobenzene (TNB), has shown significant inhibitory effects on various GST isozymes. [] This inhibition is isozyme-specific and appears to be competitive with respect to the common GST substrate, 1-chloro-2,4-dinitrobenzene (CDNB). []

Q7: How can 1,2-dinitrobenzene be used in quinoxaline synthesis?

A7: 1,2-Dinitrobenzene can be used as a starting material for the synthesis of quinoxaline derivatives. A one-pot reaction involving 1,2-dinitrobenzene, biomass-derived glycols, and supported gold nanoparticles as catalysts has been shown to efficiently produce quinoxalines. [] This method highlights the potential of using 1,2-dinitrobenzene in sustainable chemical synthesis.

Q8: What is the acute toxicity of 1,2-dinitrobenzene to marine organisms?

A8: 1,2-Dinitrobenzene exhibits extreme toxicity to marine organisms. [] Studies have determined its 96h half lethal concentration (LC50) values to be 0.15 mg/L for larval Sparus macrocep and 15.56 mg/L for larval Siliqua minima. [] The safe concentrations were determined to be 0.002 mg/L and 0.16 mg/L, respectively. []

Q9: How does the toxicity of 1,2-dinitrobenzene compare to other nitroaromatic compounds?

A9: Quantitative structure-activity relationship (QSAR) studies have revealed that 1,2-dinitrobenzene is among the most toxic nitroaromatic compounds tested against algae. [] Its high toxicity is attributed to its reactive nature, potentially forming highly toxic C-nitroso compounds. [] This highlights the importance of understanding the structure-activity relationships of nitroaromatics to predict their potential environmental impact.

Q10: How have computational chemistry methods been used to study 1,2-dinitrobenzene?

A10: Density functional theory (DFT) calculations have been used to determine the heats of formation of 1,2-dinitrobenzene. [] This information is crucial for understanding the thermodynamic properties of the compound and for designing isodesmic reactions. DFT has also been used to study the torsional potential energy surfaces of 1,2-dinitrobenzene, providing insights into its conformational preferences and energy barriers associated with rotation around the C-N bonds. []

Q11: What analytical techniques are commonly employed to detect and quantify 1,2-dinitrobenzene?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for detecting and quantifying 1,2-dinitrobenzene in environmental and biological samples. [] Solid-phase extraction (SPE) is often employed as a sample preparation technique prior to GC analysis to concentrate the analyte and remove interfering matrix components. []

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